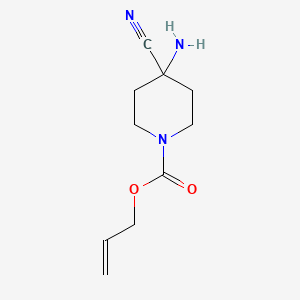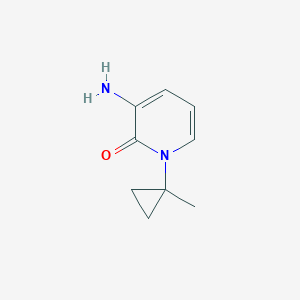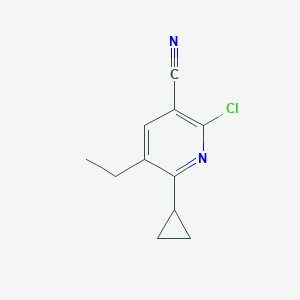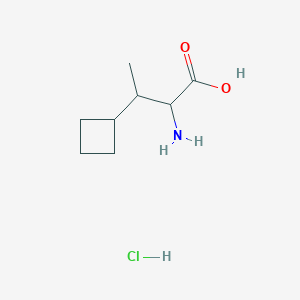![molecular formula C11H17NO B15297663 1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a nitrogen atom within its spiro ring system, which contributes to its distinct chemical properties. The molecular formula of 1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one is C11H17NO, and it has a molecular weight of 179.3 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Detailed synthetic routes are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of 1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The nitrogen atom in the spiro ring system can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Applications De Recherche Scientifique
1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azadispiro[3.1.3{6}.1{4}]decane : This compound has a similar spirocyclic structure but differs in the size and arrangement of the rings.
- 2-Oxa-8-azadispiro[3.1.3{6}.1{4}]decane : This compound contains an oxygen atom in addition to the nitrogen atom, leading to different chemical properties .
Uniqueness
1-Azadispiro[3.1.5{6}.1{4}]dodecan-2-one is unique due to its specific ring size and the presence of a nitrogen atom within the spiro ring system. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-azadispiro[3.1.56.14]dodecan-2-one |
InChI |
InChI=1S/C11H17NO/c13-9-6-11(12-9)7-10(8-11)4-2-1-3-5-10/h1-8H2,(H,12,13) |
Clé InChI |
OTROYCJQQYCFIE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC3(C2)CC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B15297597.png)

![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)


![4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15297631.png)

amine](/img/structure/B15297661.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)

amine hydrochloride](/img/structure/B15297677.png)
